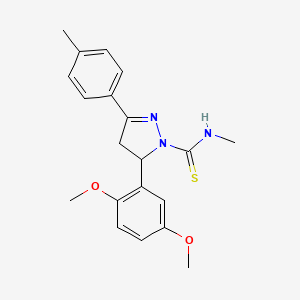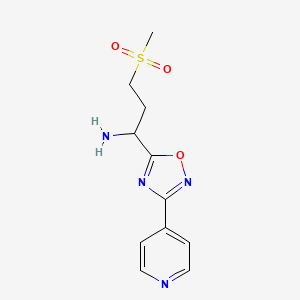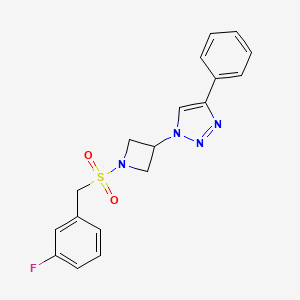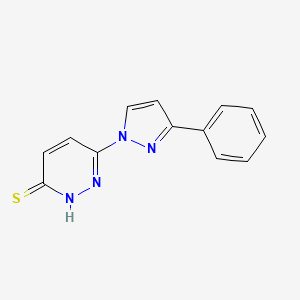![molecular formula C14H9F2N3O2 B2481655 5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2193064-73-0](/img/structure/B2481655.png)
5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H9F2N3O2 and its molecular weight is 289.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines have been used as precursors in the synthesis of various pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, indicating the versatility of pyrazolopyrimidines in chemical synthesis (Atta, 2011).
- A study on regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the potential of pyrazolopyrimidines in creating diverse molecular structures (Drev et al., 2014).
Biological Activity and Applications
- Certain pyrazolo[1,5-a]pyrimidines have been shown to exhibit anti-inflammatory properties without ulcerogenic activity, suggesting potential therapeutic applications (Auzzi et al., 1983).
- Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antimicrobial activity, highlighting their potential in antimicrobial therapy (Gein et al., 2009).
- The compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown moderate anticancer activity, indicating the relevance of pyrazolopyrimidines in cancer research (Lu Jiu-fu et al., 2015).
Material Science and Other Applications
- Cyclometalated heteroleptic platinum(II) complexes incorporating pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and characterized for various biological studies, suggesting potential in material science and biotechnology (Lunagariya et al., 2018).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have shown antibacterial, cytotoxic, antifungal, and antitumor activity
Mode of Action
It’s known that the introduction of difluoromethyl groups into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This suggests that the compound may interact with its targets by forming stable complexes, thereby modulating their activity.
Biochemical Pathways
Given the diverse biological activity of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that multiple pathways might be influenced. These could potentially include pathways related to cell proliferation, growth, and migration, among others.
Pharmacokinetics
The presence of difluoromethyl groups has been shown to increase the metabolic stability and lipophilicity of compounds , which could potentially enhance the bioavailability of this compound.
Result of Action
Given the reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that this compound may exert antibacterial, cytotoxic, antifungal, and antitumor effects at the molecular and cellular levels.
Properties
IUPAC Name |
5-(difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2/c15-12(16)10-6-11(8-4-2-1-3-5-8)19-13(18-10)9(7-17-19)14(20)21/h1-7,12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRQQNNLQVANPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C(C=NN23)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2481575.png)
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2481577.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481581.png)


![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)



![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)
![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)
